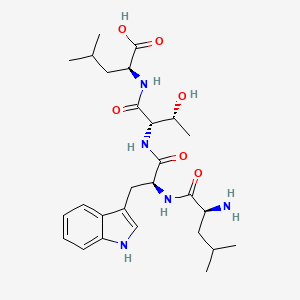
L-Leucyl-L-tryptophyl-L-threonyl-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Leucyl-L-tryptophyl-L-threonyl-L-leucine is a tetrapeptide composed of the amino acids leucine, tryptophan, and threonine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Peptides like this compound are known for their roles in biological processes and their potential therapeutic uses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-tryptophyl-L-threonyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
L-Leucyl-L-tryptophyl-L-threonyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized under certain conditions, leading to the formation of kynurenine or other oxidation products.
Reduction: Peptide bonds are generally stable to reduction, but specific side chains may be reduced under certain conditions.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the tryptophan residue.
Reduction: Reducing agents such as dithiothreitol (DTT) can be used to reduce disulfide bonds if present.
Substitution: Amino acid substitution can be achieved using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
Oxidation: Oxidation of tryptophan can lead to the formation of kynurenine or other oxidized derivatives.
Reduction: Reduction reactions typically do not alter the peptide backbone but may affect side chains.
Substitution: Substitution reactions result in peptides with altered amino acid sequences.
科学的研究の応用
L-Leucyl-L-tryptophyl-L-threonyl-L-leucine has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
作用機序
The mechanism of action of L-Leucyl-L-tryptophyl-L-threonyl-L-leucine involves its interaction with specific molecular targets and pathways. Peptides like this one can bind to receptors or enzymes, modulating their activity. For example, they may inhibit or activate signaling pathways involved in cell growth, apoptosis, or immune responses. The exact mechanism depends on the specific biological context and the peptide’s structure.
類似化合物との比較
Similar Compounds
Ile-Leu-Trp-Trp: A tetrapeptide composed of isoleucine, leucine, and two tryptophan units.
Trp-Leu-Leu: A tripeptide composed of tryptophan and two leucine units.
Uniqueness
L-Leucyl-L-tryptophyl-L-threonyl-L-leucine is unique due to its specific sequence and the presence of threonine, which can introduce additional functional groups and interactions compared to similar peptides
特性
CAS番号 |
845510-15-8 |
|---|---|
分子式 |
C27H41N5O6 |
分子量 |
531.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C27H41N5O6/c1-14(2)10-19(28)24(34)30-21(12-17-13-29-20-9-7-6-8-18(17)20)25(35)32-23(16(5)33)26(36)31-22(27(37)38)11-15(3)4/h6-9,13-16,19,21-23,29,33H,10-12,28H2,1-5H3,(H,30,34)(H,31,36)(H,32,35)(H,37,38)/t16-,19+,21+,22+,23+/m1/s1 |
InChIキー |
AOHUGHYJKOYJOQ-FWNUTNIYSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)N)O |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


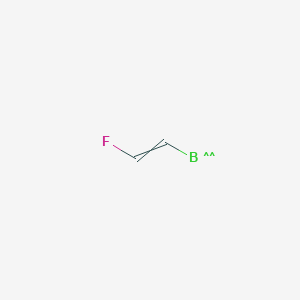
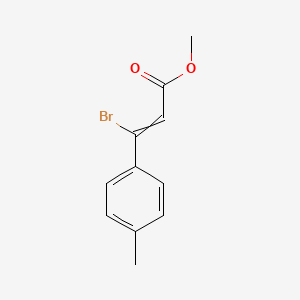
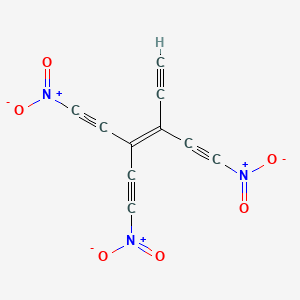
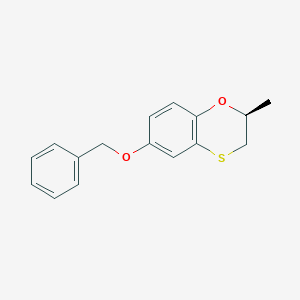
![N-[1-(2-methylphenyl)ethyl]aniline](/img/structure/B14205309.png)
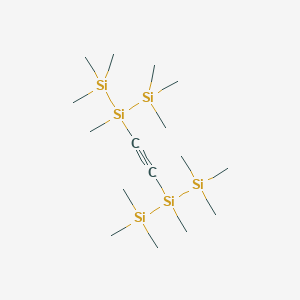



![Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]-](/img/structure/B14205361.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-nitrophenyl)-](/img/structure/B14205363.png)
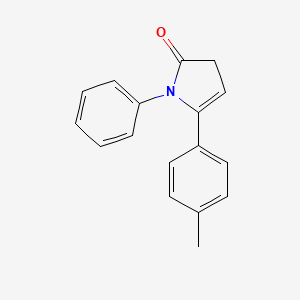
![3-Ethyl-6,6-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14205374.png)
![4-[(6-Bromohexyl)oxy]-4'-fluoro-1,1'-biphenyl](/img/structure/B14205383.png)
